molecular formula C8H6BrFO3 B1378335 3-Bromo-2-fluoro-6-methoxybenzoic acid CAS No. 1449008-25-6

3-Bromo-2-fluoro-6-methoxybenzoic acid

Cat. No. B1378335
M. Wt: 249.03 g/mol
InChI Key: WVIPJDXUWXKCBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-fluoro-6-methoxybenzoic acid is a chemical compound with the CAS Number: 1449008-25-6 . It has a molecular weight of 249.04 .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-fluoro-6-methoxybenzoic acid can be represented by the Inchi Code: 1S/C8H6BrFO3/c1-13-5-3-2-4 (9)7 (10)6 (5)8 (11)12/h2-3H,1H3, (H,11,12) . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, methoxy, and carboxylic acid groups .


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methoxybenzoic acid is a solid at room temperature . The compound should be stored in a refrigerator .

Scientific Research Applications

Application 1: Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Synthesis
  • Summary of Application : The compound is used in the protodeboronation of pinacol boronic esters. This process is a part of a larger sequence that allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This is paired with a Matteson–CH2–homologation .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

Application 2: Synthesis of SGLT2 Inhibitors

  • Scientific Field : Pharmaceutical Chemistry
  • Summary of Application : The compound is used in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application : The process involves using cheap, easily available dimethyl terephthalate as the raw starting material. The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
  • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

Safety And Hazards

The compound is classified as a warning under the GHS07 hazard classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautions should be taken to avoid breathing dust, mist, and vapors. Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

3-bromo-2-fluoro-6-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIPJDXUWXKCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-methoxybenzoic acid

CAS RN

1449008-25-6
Record name 3-bromo-2-fluoro-6-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-fluoro-6-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-fluoro-6-methoxybenzoic acid
Reactant of Route 3
3-Bromo-2-fluoro-6-methoxybenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-fluoro-6-methoxybenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-fluoro-6-methoxybenzoic acid
Reactant of Route 6
3-Bromo-2-fluoro-6-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.